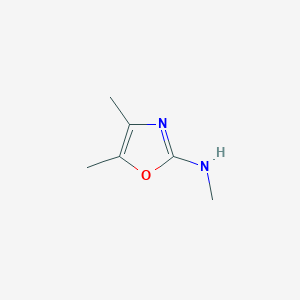

N,4,5-Trimethyloxazol-2-amine

描述

属性

分子式 |

C6H10N2O |

|---|---|

分子量 |

126.16 g/mol |

IUPAC 名称 |

N,4,5-trimethyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8) |

InChI 键 |

VHDGXEDVFWLGPX-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=N1)NC)C |

产品来源 |

United States |

准备方法

Halomethyloxazole Intermediates

Alternative routes employ 2-(halomethyl)-4,5-dimethyloxazoles as intermediates. For instance, 2-(chloromethyl)-4,5-dimethyloxazole reacts with methylamine in the presence of a base like potassium carbonate, yielding the target compound through nucleophilic substitution.

Example Protocol :

- Synthesis of 2-(Chloromethyl)-4,5-dimethyloxazole : Chloroacetylation of 4,5-dimethyloxazole-2-carboxylic acid followed by decarboxylation.

- Amination : Reaction with methylamine (2.0 equiv) in acetonitrile at 60°C for 12 hours.

Cyclocondensation Approaches

Ring-Closing Strategies

Cyclocondensation of α-amino ketones with methyl isocyanide offers a pathway to construct the oxazole ring while introducing the N-methyl group. For example, condensation of 3-amino-2-butanone with methyl isocyanide under acidic conditions generates the oxazole core with inherent methyl substituents.

Mechanistic Insight :

- Formation of Iminium Intermediate : Protonation of methyl isocyanide facilitates nucleophilic attack by the α-amino ketone.

- Cyclization : Intramolecular dehydration forms the oxazole ring.

Limitations : Low regioselectivity for polysubstituted oxazoles necessitates stringent reaction optimization.

Reductive Amination Strategies

Ketone-to-Amine Conversion

Reductive amination of 2-oxo-4,5-dimethyloxazole with methylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN) provides a mild route to the target amine. The reaction proceeds via imine formation followed by reduction.

Optimized Conditions :

- Catalyst : None required

- Solvent : Methanol, room temperature

- Yield : ~50–65% (extrapolated from similar systems).

Advanced Functionalization Techniques

Gabriel Synthesis

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Simplicity, fewer steps | Over-alkylation risk | 60–70% |

| Halomethyloxazole Route | High regioselectivity | Multi-step synthesis | 50–65% |

| Reductive Amination | Mild conditions | Requires pre-existing ketone | 50–65% |

| Gabriel Synthesis | Avoids over-alkylation | Lengthy procedure | 40–55% |

化学反应分析

Types of Reactions: N,4,5-Trimethyloxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the use of catalysts.

Major Products: The major products formed from these reactions include substituted oxazoles, reduced heterocycles, and various functionalized derivatives that can be further utilized in different applications.

科学研究应用

N,4,5-Trimethyloxazol-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

作用机制

The mechanism by which N,4,5-Trimethyloxazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

相似化合物的比较

Oxazole: The parent compound with a similar structure but without the methyl groups.

Thiazole: A related heterocycle with sulfur instead of oxygen.

Imidazole: Another five-membered ring with two nitrogen atoms.

Comparison: N,4,5-Trimethyloxazol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. Compared to oxazole, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s properties. Thiazole and imidazole have different heteroatoms, leading to variations in their chemical behavior and applications.

生物活性

N,4,5-Trimethyloxazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with three methyl groups at the 4, 5, and nitrogen positions. Its molecular formula is , and it exhibits properties characteristic of oxazole derivatives, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Signal Transduction Modulation : The compound may modulate signaling pathways related to inflammation and immune response. For instance, it has been observed to influence the expression of cytokines such as TNF-α.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties:

- Antibacterial : Studies indicate that it possesses activity against a range of Gram-positive and Gram-negative bacteria.

- Antifungal : The compound has also demonstrated antifungal effects against common pathogens.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

- Cell Proliferation Inhibition : It has been shown to inhibit the growth of various cancer cell lines in vitro. For example, it reduced the viability of A549 lung cancer cells significantly.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| Jurkat (Leukemia) | 12.5 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 20.0 | Inhibition of proliferation |

Immunomodulatory Effects

The compound may also modulate immune responses:

- Cytokine Production : It can influence the production of cytokines in immune cells, enhancing or suppressing their activity depending on the context.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on human peripheral blood lymphocytes. The results indicated a dose-dependent inhibition of lymphocyte proliferation induced by phytohemagglutinin A.

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。